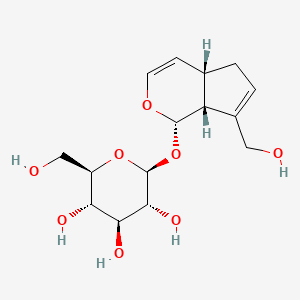

Bartsioside

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHJZJFIDNMNBS-DNRYLMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Bartsioside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bartsioside, an iridoid glycoside found in various plant species, notably within the genus Plantago. This compound is a key intermediate in the biosynthesis of other important iridoids, such as aucubin. This document details the enzymatic steps, key intermediates, quantitative data, and experimental methodologies relevant to the study of this compound biosynthesis.

The Biosynthetic Pathway of this compound

This compound is a monoterpenoid synthesized via the iridoid biosynthetic pathway. This pathway originates from the general terpenoid precursor, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of this compound can be broadly divided into three stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation to form 8-epi-loganic acid, and the final conversion steps to this compound.

The initial steps involve the conversion of GPP to the central iridoid precursor, 8-oxogeranial. This is catalyzed by a sequence of enzymes:

-

Geraniol (B1671447) Synthase (GES): Hydrolyzes GPP to geraniol.

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidase (HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

The crucial step in the formation of the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form nepetalactol or its stereoisomers. From here, the pathway proceeds through a series of intermediates, including 8-epi-iridodial and 8-epi-deoxyloganic acid, the latter being a key precursor for a group of iridoids including this compound[1][2][3]. While the complete enzymatic sequence from 8-epi-deoxyloganic acid to this compound is not fully elucidated, it is hypothesized to involve a series of hydroxylations and potentially a glycosylation step catalyzed by specific cytochrome P450s and UDP-glycosyltransferases (UGTs)[4][5][6][7][8][9][10].

This compound then serves as the direct precursor to aucubin. This conversion is catalyzed by Aucubin Synthase , a cytochrome P450 enzyme belonging to the CYP72A subfamily. This enzyme hydroxylates this compound to form aucubin.

Quantitative Data

The concentration of this compound and related iridoid glycosides varies significantly among different plant species and even between different cultivars and plant parts. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of this compound and Related Iridoid Glycosides in Plantago Species.

| Plant Species | Plant Part | This compound (mg/g DW) | Aucubin (mg/g DW) | Catalpol (mg/g DW) | Reference |

| Plantago lanceolata 'Endurance' | Leaf | Not Reported | Intermediate | Low | [1] |

| Plantago lanceolata 'Hercules' | Leaf | Not Reported | Intermediate | Low | [1] |

| Plantago lanceolata 'Elite2' | Leaf | Not Reported | Intermediate | Low | [1] |

| Plantago lanceolata 'PG742' | Leaf | Not Reported | Intermediate | Low | [1] |

| Plantago lanceolata 'Tonic' | Leaf | Not Reported | Intermediate | Low | [1] |

| Plantago atrata | Not Specified | Not Reported | 9.3 | Not Reported | [11][12] |

| Plantago holosteum | Not Specified | Not Reported | 5.4 | Not Reported | [11][12] |

| Plantago reniformis | Not Specified | Not Reported | 1.0 | Not Reported | [11][12] |

| Plantago bellardii | Not Specified | Not Reported | 0.5 | Not Reported | [11][12] |

| Plantago coronopus | Not Specified | Not Reported | 0.3 | Not Reported | [11][12] |

| Plantago schwarzenbergiana | Not Specified | Not Reported | Low | Not Reported | [11][12] |

| Plantago maritima | Leaf | Not Reported | up to 0.27% | up to 1.81% | [5] |

Note: Direct quantitative data for this compound is limited in the reviewed literature. The table primarily presents data for the related and often co-occurring iridoid glycosides, Aucubin and Catalpol.

Table 2: Enzyme Kinetic Parameters.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Aucubin Synthase (CYP72A) | This compound | Data Not Available | Data Not Available | Callicarpa americana | [13] |

| Cytochrome P450 Enzymes (general) | Various | Highly variable | Highly variable | Various | [14][15][16][17][18] |

Note: Specific kinetic parameters (Km, Vmax) for Aucubin Synthase are not yet reported in the literature. The kinetic behavior of cytochrome P450 enzymes can be complex and often deviates from standard Michaelis-Menten kinetics[14][15][17][18].

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Functional Characterization of Aucubin Synthase

This protocol describes the transient expression of a candidate Aucubin Synthase gene in Nicotiana benthamiana, a widely used system for the functional characterization of plant enzymes[19][20][21].

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vector (e.g., pEAQ-HT) containing the candidate Aucubin Synthase gene

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 5 mM dithiothreitol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone)

-

Microsome isolation buffer (e.g., 0.1 M Tris-HCl pH 7.4, 10 mM KCl, 1 mM EDTA, 1 mM DTT, 20% (v/v) glycerol)

Procedure:

-

Agroinfiltration:

-

Transform the expression vector into A. tumefaciens.

-

Grow a starter culture of the transformed Agrobacterium overnight at 28°C in LB medium with appropriate antibiotics.

-

Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.

-

Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

-

Grow the plants for 4-5 days under standard greenhouse conditions.

-

-

Microsome Isolation:

-

Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in microsome isolation buffer. The protein concentration can be determined using a Bradford assay.

-

-

Functional Assay:

-

Perform an in vitro enzyme assay as described in Protocol 3.2 using the isolated microsomes.

-

Analyze the reaction products by LC-MS/MS (as described in Protocol 3.3) to confirm the conversion of this compound to Aucubin.

-

In Vitro Enzyme Assay for Aucubin Synthase Activity

This protocol outlines a method for determining the activity of Aucubin Synthase in isolated microsomes[13][22][23][24][25].

Materials:

-

Isolated microsomes containing the recombinant Aucubin Synthase (from Protocol 3.1).

-

This compound substrate (e.g., 1 mM stock in methanol).

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., ethyl acetate (B1210297) or acetonitrile).

-

Internal standard for LC-MS/MS analysis (e.g., a related iridoid glycoside not present in the reaction).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Reaction buffer

-

NADPH regenerating system

-

Microsomal protein (e.g., 50-100 µg)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of e.g., 100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Vortex vigorously and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis.

-

Include a negative control (e.g., boiled microsomes or a reaction without NADPH) to ensure that the product formation is enzymatic.

Extraction and Quantification of this compound from Plant Material using HPLC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from dried plant material[6][7][20][22][25].

Materials:

-

Dried and finely powdered plant material.

-

Extraction solvent (e.g., 80% methanol (B129727) in water).

-

Vortex mixer, sonicator, and centrifuge.

-

Syringe filters (0.22 µm).

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

-

Add 1 mL of extraction solvent.

-

Vortex for 1 minute, then sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step.

-

-

Mass Spectrometry Conditions:

-

Ionization mode: ESI positive or negative mode.

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions (precursor ion -> product ion) for this compound using an analytical standard. This involves determining the optimal collision energy for fragmentation.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the this compound analytical standard.

-

Analyze the plant extracts and the calibration standards using the developed HPLC-MS/MS method.

-

Quantify the amount of this compound in the extracts by comparing the peak areas to the calibration curve.

-

Experimental and Logical Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical workflow for enzyme discovery in this pathway.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Directed Evolution of the UDP-Glycosyltransferase UGTBL1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dokumen.pub [dokumen.pub]

- 14. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterologous expression of the isopimaric acid pathway in Nicotiana benthamiana and the effect of N-terminal modifications of the involved cytochrome P450 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 22. primo.lib.umn.edu [primo.lib.umn.edu]

- 23. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. P450-Glo™ Assays Protocol [promega.com.cn]

- 25. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

Bartsioside: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bartsioside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. First identified in plants such as Cistanche deserticola and Bellardia trixago, this compound has garnered attention for its potential as an anti-inflammatory agent.[1][2][3][[“]] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanism of action through key inflammatory signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are visualized to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. The data compiled from various sources provides a foundational profile of the compound.[1][2][3][[“]][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₈ | [1][5][6] |

| Molecular Weight | 330.33 g/mol | [1][5][6] |

| CAS Number | 62133-72-6 | [5][6] |

| Appearance | Powder | [2] |

| Exact Mass | 330.13146766 Da | [5] |

| Optical Rotation [α]D | -71.9° (c=0.64, MeOH, 22°C) | [3][[“]] |

| Calculated LogP (CLogP) | -1.941 | [3] |

| Topological Polar Surface Area | 129 Ų | [5] |

| Solubility | Soluble in Methanol (B129727); good water solubility implied | [3][[“]] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the further development of this compound as a therapeutic lead. This section outlines protocols for its isolation, structural characterization, and in vitro biological evaluation.

Isolation and Purification of this compound

The following protocol is based on the successful isolation of this compound from Bellardia trixago and represents a standard method for extracting iridoid glycosides from plant material.

Objective: To isolate and purify this compound from dried, powdered plant material.

Materials:

-

Dried, lyophilized aerial parts of the source plant (e.g., Bellardia trixago)

-

Solvents: n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), methanol (MeOH), water (H₂O)

-

Silica (B1680970) gel for column chromatography (Kieselgel 60)

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Extraction: a. Macerate the dried and powdered plant material in a mixture of MeOH/H₂O (1:1, v/v) at room temperature with stirring for 24 hours. b. Centrifuge the suspension at 7000 rpm to pellet the plant debris. c. Decant the supernatant and perform a liquid-liquid partitioning against solvents of increasing polarity. d. First, extract the aqueous supernatant with n-hexane (3x volume) to remove nonpolar lipids and chlorophylls. Discard the n-hexane phase. e. Subsequently, extract the aqueous phase with dichloromethane (3x volume). The dichloromethane phase is collected. f. Remove the methanol from the remaining aqueous phase under reduced pressure using a rotary evaporator. g. Extract the final aqueous solution with ethyl acetate (3x volume). This compound, being a moderately polar glycoside, is expected to partition into the EtOAc fraction. h. Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude extract.

-

Chromatographic Purification: a. Column Chromatography: i. Pre-absorb the crude EtOAc extract onto a small amount of silica gel. ii. Load the adsorbed sample onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., chloroform (B151607) or a hexane/EtOAc mixture). iii. Elute the column with a step-gradient of increasing polarity, typically using mixtures of chloroform and methanol (e.g., 100:0 to 80:20 CHCl₃:MeOH). iv. Collect fractions and monitor their composition using analytical TLC, visualizing spots under UV light (254 nm) and/or by staining (e.g., with H₂SO₄ in MeOH followed by heating). v. Pool fractions containing the compound of interest based on their TLC profiles. b. Preparative TLC: i. For final purification, apply the enriched fractions to preparative TLC plates. ii. Develop the plates using a suitable solvent system (e.g., EtOAc/MeOH/H₂O, 8.5:1:0.5, v/v/v). iii. Visualize the bands under UV light and scrape the band corresponding to this compound. iv. Elute the compound from the silica gel using methanol, filter to remove silica particles, and evaporate the solvent to yield pure this compound.

Structural Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., Methanol-d₄, MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

The obtained spectra should be compared with published data. The ¹H NMR spectrum of this compound is available in the literature.[[“]]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol).

-

Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or other high-resolution mass analyzer.

-

In positive ion mode, this compound should be detected as its protonated adduct [M+H]⁺ at m/z 331.139.[3][[“]] High-resolution analysis will confirm the elemental composition (C₁₅H₂₂O₈).

-

In Vitro Biological Assays

2.3.1 Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range at which this compound is non-toxic to cells, a prerequisite for subsequent anti-inflammatory testing. The protocol is described for the BV-2 microglial cell line, in which this compound has been previously evaluated.[1][7][8]

Methodology:

-

Cell Culture: Seed BV-2 microglial cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO and dilute them in culture medium to final concentrations (e.g., 1, 5, 10, 20, 40, 80 μM). The final DMSO concentration should not exceed 0.1%.

-

Incubation: Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound. Incubate for 24 hours.

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

2.3.2 Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated microglial cells.

Methodology:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to all wells except the negative control, to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitrite (B80452) Measurement (Griess Assay): a. Transfer 50 μL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 μL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm. The concentration of nitrite is calculated using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Putative Mechanism of Action & Signaling Pathways

While the precise molecular targets of this compound have not been fully elucidated, its anti-inflammatory activity in LPS-stimulated microglia strongly suggests interference with canonical inflammatory signaling pathways. Based on the known mechanisms of other iridoid glycosides and anti-inflammatory natural products, this compound is hypothesized to modulate the NF-κB and MAPK signaling cascades.[9][10][11]

Experimental Workflow Visualization

The overall process from plant material to biological data can be visualized as a logical workflow.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. Upon stimulation by LPS, a cascade is initiated that leads to the degradation of the inhibitor IκBα, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS (produces NO) and COX-2. This compound may inhibit this pathway, possibly by preventing IκBα phosphorylation or degradation.

Putative Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are also activated by LPS and contribute to the inflammatory response by activating transcription factors like AP-1. The phosphorylation of these kinases is a critical step. Anti-inflammatory compounds often work by preventing this phosphorylation. This compound could potentially suppress the activation of one or more of these MAPK pathways.

Conclusion and Future Directions

This compound is an iridoid glycoside with established anti-inflammatory potential and well-characterized physical and chemical properties. The protocols provided herein offer a robust framework for its isolation, characterization, and in vitro evaluation. While its exact molecular mechanism is still under investigation, compelling evidence points towards the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on confirming these putative mechanisms through targeted experiments, such as Western blot analysis for phosphorylated signaling proteins (IκBα, p65, p38, ERK) and reporter gene assays. Furthermore, expanding the biological evaluation to in vivo models of inflammation will be a critical step in validating the therapeutic potential of this compound for inflammatory diseases.

References

- 1. academicjournals.org [academicjournals.org]

- 2. longdom.org [longdom.org]

- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

Bartsioside: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bartsioside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This compound has been identified in several plant species, including Bellardia trixago and Castilleja tenuiflora.[1][2] While research into the full spectrum of this compound's pharmacological potential is still in its early stages, preliminary studies have revealed a specific and measurable biological effect. This document provides a comprehensive technical guide to the current state of knowledge regarding the biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Confirmed Biological Activity: Inhibition of Parasitic Plant Growth

The most well-documented biological activity of this compound is its inhibitory effect on the radicle growth of the parasitic plant Orobanche cumana, a significant agricultural pest that affects sunflower crops.[3][4][5] This discovery was the result of a bio-guided fractionation of extracts from Bellardia trixago.[3][4]

Quantitative Data

The inhibitory effect of this compound on Orobanche cumana radicle growth has been quantified in scientific studies. The following table summarizes the available data.

| Compound | Concentration | Percent Inhibition of O. cumana Radicle Growth | Source |

| This compound | 100 µg/mL | 61.1 ± 1.5% | [3] |

Experimental Protocol: Orobanche cumana Radicle Growth Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory activity of this compound on O. cumana radicle growth.

1. Preparation of O. cumana Seeds:

-

O. cumana seeds are sterilized and pre-conditioned to stimulate germination.

-

Germination is induced by applying a synthetic strigolactone analog, GR24.

2. Treatment with this compound:

-

Germinated seeds with emerged radicles are selected for the bioassay.

-

This compound is dissolved in a suitable solvent (e.g., methanol) and then diluted to the final test concentration of 100 µg/mL in water.

-

A control group is treated with the solvent solution without this compound.

3. Incubation:

-

The treated seeds are placed on filter paper in petri dishes and incubated in the dark under controlled temperature and humidity.

4. Measurement and Analysis:

-

After a defined incubation period, the radicle length of both the this compound-treated and control groups is measured using microscopy and image analysis software.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (mean radicle length of treated group / mean radicle length of control group)] * 100

-

Statistical analysis is performed to determine the significance of the observed inhibition.[6]

Bio-guided Isolation and Activity Testing Workflow

The following diagram illustrates the workflow for the bio-guided isolation of this compound from Bellardia trixago and the subsequent testing of its biological activity.

Potential Biological Activities Under Investigation

Anti-inflammatory Activity

This compound has been isolated from Castilleja tenuiflora, a plant used in traditional medicine for conditions that may have an inflammatory component.[7][8][9][10] In a study investigating the anti-inflammatory properties of compounds from this plant, this compound was isolated. However, due to the small and impure quantity obtained, it could not be evaluated in the TPA-induced ear edema model in mice.[11] Therefore, while its presence in a plant with anti-inflammatory uses is noted, there is currently no direct experimental evidence or quantitative data to support the anti-inflammatory activity of this compound itself.

Unexplored Biological Activities

To date, there is a lack of scientific literature specifically investigating the antioxidant and hepatoprotective activities of isolated this compound. While extracts of plants containing this compound may exhibit these properties, such activities cannot be attributed to this compound without direct experimental evidence on the pure compound.

Future Research Directions

The existing data on this compound opens up several avenues for future research:

-

Elucidation of the Mechanism of Action: Studies are needed to understand the molecular mechanism by which this compound inhibits the radicle growth of Orobanche cumana. This could involve investigating its effects on key enzymes or signaling pathways in the parasitic plant.

-

Evaluation of Other Biological Activities: The potential anti-inflammatory, antioxidant, and hepatoprotective activities of pure this compound warrant investigation using established in vitro and in vivo models.

-

Structure-Activity Relationship Studies: Synthesis of this compound analogs and subsequent biological testing could provide insights into the structural features essential for its activity and potentially lead to the development of more potent derivatives.

-

Broader Herbicidal Spectrum: Investigating the inhibitory effects of this compound on other parasitic and non-parasitic plant species could determine its potential as a natural herbicide.

Conclusion

The current body of scientific evidence confirms that this compound possesses a significant inhibitory activity against the radicle growth of the parasitic plant Orobanche cumana. While its presence in medicinal plants with anti-inflammatory uses suggests other potential therapeutic benefits, these have yet to be experimentally validated for the pure compound. The limited research on this compound highlights the need for further investigation to fully characterize its biological activity profile and to explore its potential applications in agriculture and medicine.

References

- 1. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of iridoids and verbascoside isolated from Castilleja tenuiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bartsioside: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Disclaimer: Direct in vitro studies elucidating the specific molecular mechanism of action of isolated Bartsioside are currently limited in publicly available scientific literature. This guide, therefore, extrapolates the potential mechanisms of this compound based on the well-documented in vitro activities of the broader class of iridoid glycosides, to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an iridoid glycoside, is a natural compound found in various plant species. While research directly focused on this compound's mechanism of action in vitro is sparse, the broader family of iridoid glycosides has demonstrated significant anti-inflammatory, antioxidant, and pro-apoptotic activities in a variety of in vitro models. These effects are primarily attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This technical guide synthesizes the available data on related iridoid glycosides to postulate the likely in vitro mechanism of action of this compound, providing a framework for future research and drug discovery efforts.

Postulated Core Mechanisms of Action

Based on the activities of related iridoid glycosides, this compound is likely to exert its biological effects through the following core mechanisms:

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory signaling pathways, primarily NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators.

-

Antioxidant Activity: Activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

-

Induction of Apoptosis: In cancer cell lines, iridoid glycosides have been shown to induce programmed cell death through the modulation of apoptosis-related proteins.

Quantitative Data on Iridoid Glycoside Activity

The following tables summarize quantitative data from in vitro studies on various iridoid glycosides, offering a comparative perspective on their potential efficacy.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides

| Iridoid Glycoside | Cell Line | Assay | Target | IC50 / Effective Concentration | Reference |

| Aucubin | RAW 264.7 | NO Production | iNOS | 14.1 mM (as H-Aucubin) | [1] |

| Geniposidic Acid | Murine Macrophages | Carrageenan-induced edema | Inflammation | 91.01% ± 3.87% inhibition | [1] |

| Scropolioside B | HEK293 | Luciferase Reporter | NF-κB | 1.02 µmol/L | [2] |

| Harpagoside | THP-1 | ELISA | TNF-α | >100 µM | [3] |

Table 2: Cytotoxic and Apoptotic Activity of Iridoid Glycosides

| Iridoid Glycoside | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Hyperoside (B192233) | FaDu | MTT Assay | Increased Apoptosis | Concentration-dependent | [4] |

| Ginsenoside Rh2 | HCT116, SW480 | Cell Viability | Induction of Apoptosis and Paraptosis | Potent activity observed | [5] |

| Solasodine Rhamnosyl Glycosides | Various cancer cells | Apoptosis Assay | Induction of Apoptosis | Effective in various cell lines | [6] |

Signaling Pathways

NF-κB Signaling Pathway

Iridoid glycosides are well-documented inhibitors of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7][8] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[7][9][10]

MAPK Signaling Pathway

The MAPK signaling pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation and cellular stress responses.[11] Some iridoid glycosides have been shown to inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory responses.[12]

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary defense mechanism against oxidative stress.[13] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like HO-1 and NQO1.[14][15]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory and cytotoxic activities of compounds like this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), HEK293 (human embryonic kidney), various human cancer cell lines (e.g., HT-29, U-87).[2][16][17]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for a specified duration. A vehicle control (DMSO alone) is always included.

Nitric Oxide (NO) Production Assay

-

Principle: Measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.[18]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates.

-

Protocol:

-

Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α) for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-p38, Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

MTT Assay for Cell Viability

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm.[16]

-

Apoptosis Assay by Flow Cytometry

-

Principle: Uses Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Conclusion and Future Directions

While direct evidence is pending, the existing literature on iridoid glycosides strongly suggests that this compound possesses significant potential as a modulator of key cellular pathways involved in inflammation, oxidative stress, and apoptosis. Its postulated ability to inhibit NF-κB and MAPK signaling, activate the Nrf2 pathway, and induce apoptosis in cancer cells makes it a compelling candidate for further investigation in the context of inflammatory diseases and oncology.

Future in vitro research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to conduct definitive in vitro studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and Nrf2 pathways using a variety of cell lines.

-

Apoptosis Induction: Investigating the pro-apoptotic effects of this compound on a panel of cancer cell lines and delineating the specific apoptotic pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other structurally related iridoid glycosides to identify key functional groups responsible for its biological activity.

A thorough in vitro characterization of this compound will be crucial for unlocking its therapeutic potential and guiding future preclinical and clinical development.

References

- 1. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora | MDPI [mdpi.com]

- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic effects of hyperoside on FaDu human pharyngeal carcinoma cells [chosunobr.org]

- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solasodine rhamnosyl glycosides cause apoptosis in cancer cells. Do they also prime the immune system resulting in long-term protection against cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 10. Inhibition of NF-κB-mediated inflammation in severe acute respiratory syndrome coronavirus-infected mice increases survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Unexplored Potential of Bartsioside in Plantago Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Plantago, commonly known as plantain, has a long-standing history in traditional medicine, with its therapeutic properties often attributed to a rich profile of phytochemicals. Among these, iridoid glycosides are a significant class of compounds with a wide range of biological activities. This technical guide focuses on Bartsioside, a lesser-studied iridoid glycoside found within the Plantago genus. While its congener, Aucubin, has been extensively investigated, this compound remains a molecule of untapped potential. This document provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Plantago species, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities, particularly its putative role in modulating key inflammatory signaling pathways. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Natural Occurrence of this compound in Plantago Species

This compound, an iridoid glycoside, has been identified as a chemical marker in the chemotaxonomy of the Plantago genus. Its distribution, however, is not uniform across all species. Current research indicates a significant association between the presence of this compound and the subgenus Psyllium[1]. While comprehensive quantitative data remains scarce in publicly available literature, chemotaxonomic studies have qualitatively or semi-quantitatively assessed its presence in various species.

Table 1: Qualitative and Semi-Quantitative Data on this compound in Plantago Species

| Plantago Species | Subgenus | Plant Part | This compound Presence | Reference |

| Plantago spp. | Psyllium | Not specified | Associated | [1] |

| 34 Plantago species | Various | Not specified | Characteristic for a subgenus | [2] |

Note: The current body of scientific literature lacks specific quantitative data on the concentration of this compound in various Plantago species and their respective parts (e.g., leaves, seeds, roots). The information available is primarily from chemotaxonomic studies that indicate its presence or absence as a marker for classification purposes.

Experimental Protocols

The isolation and characterization of this compound from plant material require a systematic approach involving extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocols are adapted from methodologies reported for the successful isolation of this compound from Bellardia trixago, a plant species also containing this iridoid glycoside, and can be applied to Plantago species with appropriate optimization.

Extraction and Fractionation

-

Plant Material Preparation: Air-dry the desired plant parts of the selected Plantago species (e.g., aerial parts) at room temperature and grind them into a fine powder.

-

Maceration: Macerate the powdered plant material in methanol (B129727) (MeOH) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition it successively with n-hexane and ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection: Collect the different fractions. The EtOAc fraction is typically enriched in iridoid glycosides like this compound.

Isolation by Column Chromatography

-

Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction to column chromatography on silica gel.

-

Elution Gradient: Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol-water) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which gives a characteristic color with iridoids upon heating).

-

Pooling of Fractions: Combine the fractions that show the presence of the target compound based on the TLC profile.

Purification by Preparative HPLC

-

Column: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) (ACN) and water.

-

Detection: Monitor the elution at a suitable wavelength, typically around 200-210 nm for iridoid glycosides.

-

Peak Collection: Collect the peak corresponding to this compound.

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for elucidating the detailed chemical structure of this compound. Comparison of the obtained spectral data with published values for this compound confirms its identity.

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific signaling pathways modulated by this compound are limited, the known anti-inflammatory properties of iridoid glycosides suggest potential interactions with key inflammatory cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

It is hypothesized that this compound, like other anti-inflammatory iridoids, may exert its effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by various stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

This compound could potentially interfere with the MAPK signaling cascade, for instance, by inhibiting the phosphorylation and activation of one or more of the MAP kinases, leading to a downstream reduction in the production of pro-inflammatory mediators.

Future Directions and Conclusion

This compound represents a promising yet under-investigated phytochemical within the Plantago genus. The lack of quantitative data on its natural occurrence presents a significant research gap that needs to be addressed to fully understand its distribution and potential for sustainable sourcing. The development and validation of a robust analytical method for the quantification of this compound in Plantago species is a critical next step.

Furthermore, while the anti-inflammatory potential of this compound can be inferred from the bioactivities of related iridoid glycosides, dedicated studies are required to elucidate its specific mechanism of action. Investigating its effects on the NF-κB and MAPK signaling pathways, as well as other relevant cellular targets, will be crucial in defining its therapeutic potential.

References

Iridoid Glycosides from Bellardia trixago: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bellardia trixago (L.) All., a hemiparasitic plant of the Orobanchaceae family, has been a subject of phytochemical interest due to its production of a diverse array of bioactive secondary metabolites. Among these, iridoid glycosides represent a significant class of compounds that have been isolated and characterized from this plant. This technical guide provides a comprehensive overview of the iridoid glycosides identified in Bellardia trixago, detailing their quantitative analysis, experimental protocols for their isolation and characterization, and insights into their potential biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural sources for novel therapeutic agents.

Quantitative Data of Iridoid Glycosides from Bellardia trixago

Phytochemical investigations of Bellardia trixago have led to the isolation and identification of several iridoid glycosides. The compounds isolated from the polar and ethyl acetate (B1210297) extracts of the plant are summarized below.

Table 1: Iridoid Glycosides Isolated from the Polar Fraction of Bellardia trixago

| Compound Number | Iridoid Glycoside | Notes |

| 1 | Aucubin (B1666126) | Previously isolated from this plant. |

| 2 | Bartsioside | Previously isolated from this plant. |

| 3 | Melampyroside | Previously isolated from this plant. |

| 4 | Mussaenoside | Previously isolated from this plant. |

| 5 | Gardoside methyl ester | Previously isolated from this plant. |

| 6 | Mussaenosidic acid | Isolated for the first time from this plant.[1][2] |

| 7 | Geniposidic acid | Isolated for the first time from this plant.[1][2] |

| 8 | 8-Epiloganin | Isolated for the first time from this plant.[1][2] |

Table 2: Quantitative Yields of Iridoid Glycosides from the Ethyl Acetate Extract of Aerial Green Organs of Bellardia trixago

| Compound Number | Iridoid Glycoside | Yield (mg) from 1.45 g of EtOAc extract | % w/w of EtOAc Extract |

| 2 | This compound | 13.9 | 0.96% |

| 3 | Aucubin | 12.4 | 0.86% |

| 4 | Melampyroside | 642.3 | 44.30% |

| 5 | Gardoside methyl ester | 2.0 | 0.14% |

| 6 | Mussaenoside | 6.1 | 0.42% |

Data extracted from a study by Soriano et al. (2022), where the ethyl acetate extract was obtained from 189.0 g of lyophilized green organs of a white-flowered population.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the extraction, isolation, and structural elucidation of iridoid glycosides from Bellardia trixago, based on published research.

Plant Material and Extraction

The aerial parts of Bellardia trixago are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure. For further fractionation, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate, to separate compounds based on their polarity.

Isolation and Purification of Iridoid Glycosides

A bioactivity-guided fractionation approach is often employed to isolate the active iridoid glycosides. The ethyl acetate extract, which has been shown to be rich in these compounds, is a common starting point for purification.

a) Column Chromatography:

The dried and concentrated ethyl acetate extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol, with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

b) Preparative Thin-Layer Chromatography (pTLC):

Fractions from column chromatography that show the presence of iridoid glycosides are further purified using preparative TLC on silica gel plates. An appropriate solvent system, such as a mixture of chloroform (B151607) and methanol, is used for development. The bands corresponding to the individual compounds are scraped off the plates, and the compounds are eluted from the silica gel with a suitable solvent like methanol.

Structural Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure, including the stereochemistry of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.

-

Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known iridoid glycosides to confirm their identity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of iridoid glycosides from Bellardia trixago.

Signaling Pathways

While research on the specific signaling pathways modulated by iridoid glycosides from Bellardia trixago is ongoing, studies on some of these compounds isolated from other plant sources have revealed potential mechanisms of action relevant to drug development.

Aucubin Signaling Pathways:

Aucubin has been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

Mussaenoside Signaling Pathway:

Mussaenoside has demonstrated anti-inflammatory and antioxidant activities, suggesting its interaction with pathways that regulate these cellular responses.

Conclusion

Bellardia trixago is a rich source of iridoid glycosides with potential biological activities. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers interested in the isolation and characterization of these compounds. Furthermore, the elucidation of the signaling pathways modulated by these iridoid glycosides, such as aucubin and mussaenoside, opens avenues for further investigation into their therapeutic potential. This technical guide serves as a valuable tool for scientists and drug development professionals in their quest for novel natural products with applications in medicine.

References

Spectroscopic Profile of Bartsioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bartsioside, an iridoid glycoside. The information is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is an iridoid glycoside with the molecular formula C₁₅H₂₂O₈ and a molecular weight of approximately 330.33 g/mol .[1] Its structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the molecular formula of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.

| Ionization Mode | m/z | Adduct |

| ESI (+) | 330 | [M + H]⁺ |

| M represents the this compound molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of this compound (in MeOD, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in a tabular format in the searched sources. |

¹³C NMR Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in a tabular format in the searched sources. |

Note: The absence of specific, tabulated NMR data in the public domain necessitates acquiring and interpreting the spectra from original research articles or performing the analysis independently.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for a glycosidic compound like this compound would include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl groups) | ~3400 (broad) | Strong |

| C-H (alkane/alkene) | ~2900-3100 | Medium |

| C=C (alkene) | ~1650 | Medium |

| C-O (ether, alcohol) | ~1000-1300 | Strong |

| This is a generalized prediction. Specific data for this compound is not available in the searched sources. |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like this compound, based on common practices in natural product chemistry.[2][3][4]

Isolation of this compound

A common method for the isolation of this compound from plant material, such as Bellardia trixago, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The butanol fraction, which typically contains the polar glycosides, is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase (C18) material, as well as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Bartsioside: A Technical Guide to its Role in Plant Defense Mechanisms

Executive Summary

Bartsioside, an iridoid glycoside found in various plant species, is emerging as a significant secondary metabolite involved in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, its established role in allelopathy, and its potential functions in defense against herbivores and pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. While research has firmly established the potent allelopathic activity of this compound, its direct roles in insecticidal and antimicrobial defense are still areas of active investigation, presenting exciting opportunities for future discovery and application in sustainable agriculture and novel drug development.

Introduction to this compound

This compound is a monoterpenoid belonging to the iridoid glycoside class of secondary metabolites. These compounds are widely distributed in the plant kingdom and are recognized for their diverse biological activities. This compound has been identified in several plant species, notably within the Orobanchaceae family, including Bellardia trixago (syn. Bartsia trixago) and species of the genus Odontites.[1][2] The chemical structure of this compound is characterized by a cyclopenta[c]pyran ring system, which is typical of iridoids.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway established for iridoid glycosides, originating from the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The proposed biosynthetic pathway is as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are combined to form the C10 compound geranyl pyrophosphate (GPP).

-

Iridoid Skeleton Formation: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the core iridoid skeleton. A key intermediate in this process is nepetalactol.

-

Modifications and Glycosylation: The iridoid scaffold is further modified through a series of oxidative steps. The final step involves glycosylation, where a sugar moiety (typically glucose) is attached to the iridoid aglycone, resulting in the formation of this compound.

Role in Plant Defense Mechanisms

Allelopathic Activity

The most well-documented defensive role of this compound is its allelopathic activity against parasitic plants. A study on compounds isolated from Bellardia trixago demonstrated that this compound significantly inhibits the radicle growth of Orobanche cumana, a parasitic weed that affects sunflower crops.[3][4] At a concentration of 100 µg/mL, this compound caused a 61.1% inhibition of radicle growth.[3] This allelopathic effect is a crucial defense mechanism, as it prevents the parasitic plant from successfully attaching to the host and drawing nutrients.

Potential Insecticidal and Antimicrobial Activity

While extracts from plants known to contain this compound have shown insecticidal activity, direct studies on the effects of purified this compound on insects are currently limited.[3] For instance, extracts from the roots of B. trixago, which contain iridoid glycosides, have demonstrated more significant insecticidal properties than extracts from aerial parts.[3] Iridoid glycosides as a class are generally considered to be anti-feedants due to their bitter taste.[3]

Similarly, there is a lack of specific data on the antimicrobial activity of isolated this compound. However, other iridoid glycosides and their derivatives have been reported to possess antifungal and antibacterial properties. This suggests that this compound may also contribute to the defense against microbial pathogens, though this requires direct experimental validation.

Regulation of this compound Production in Plant Defense

The production of secondary metabolites like this compound is often regulated by complex signaling networks within the plant, which are activated in response to biotic and abiotic stresses. The primary signaling molecules involved in plant defense are jasmonic acid (JA) and salicylic (B10762653) acid (SA).

-

Jasmonic Acid (JA) Pathway: This pathway is typically induced by wounding, such as that caused by chewing insects. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) triggers a signaling cascade, often involving mitogen-activated protein kinases (MAPKs), leading to the synthesis of JA. JA then activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, likely including this compound.[1]

-

Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens. The recognition of pathogen-associated molecular patterns (PAMPs) leads to an increase in SA levels, which in turn induces the expression of pathogenesis-related (PR) proteins and other defense compounds. There is often crosstalk between the JA and SA pathways, which can be either synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.

Experimental Protocols

Extraction and Isolation of this compound from Bellardia trixago

This protocol is adapted from Soriano et al. (2022).[3]

-

Plant Material Preparation: Collect aerial green organs of Bellardia trixago, lyophilize, and grind into a fine powder.

-

Initial Extraction: Macerate the powdered plant material in a 1:1 (v/v) mixture of H₂O/MeOH at room temperature for 24 hours with stirring.

-

Centrifugation: Centrifuge the suspension to separate the supernatant from the plant debris.

-

Liquid-Liquid Partitioning:

-

Extract the supernatant with n-hexane to remove nonpolar compounds.

-

Subsequently, extract with CH₂Cl₂.

-

Remove the methanol (B129727) from the aqueous phase under reduced pressure.

-

Extract the remaining aqueous phase with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction will contain this compound.

-

-

Chromatographic Purification:

-

Fractionate the dried EtOAc extract using column chromatography.

-

Further purify the fractions containing this compound using preparative Thin Layer Chromatography (TLC).

-

-

Identification: Confirm the structure and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioassay for Allelopathic Activity

This protocol is for determining the effect of this compound on the radicle growth of Orobanche cumana.[3]

-

Preparation of Test Solution: Dissolve isolated this compound in a suitable solvent (e.g., methanol) and then dilute with water to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final solvent concentration in the control and test solutions is minimal and non-toxic.

-

Orobanche Seed Germination: Pre-germinate O. cumana seeds using a germination stimulant (e.g., GR24) in the dark.

-

Bioassay Setup: Place germinated seeds with emerging radicles onto filter paper in a petri dish.

-

Treatment: Add the this compound test solution to the filter paper. Use a solvent control for comparison.

-

Incubation: Incubate the petri dishes in the dark at an appropriate temperature.

-

Measurement: After a set period (e.g., 48-72 hours), measure the length of the radicles under a microscope.

-

Data Analysis: Calculate the percent inhibition of radicle growth compared to the control.

Proposed Protocol for Insecticidal Activity Bioassay (Leaf Disc No-Choice Assay)

This proposed protocol can be used to test the insecticidal activity of this compound against a generalist herbivore like Spodoptera litura (tobacco cutworm).

-

Insect Rearing: Maintain a laboratory colony of S. litura on an artificial diet under controlled conditions.

-

Preparation of Test Solution: Dissolve isolated this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. Prepare a series of dilutions to determine dose-dependent effects.

-

Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., cabbage or castor bean) using a cork borer.

-

Treatment: Dip each leaf disc in a this compound solution (or solvent control) for a set time (e.g., 10-20 seconds) and allow it to air dry.

-

Bioassay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a single pre-weighed larva (e.g., 3rd instar) into each petri dish.

-

Incubation: Maintain the petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod.

-

Data Collection: Record larval mortality at 24, 48, and 72 hours. Additionally, measure the leaf area consumed and the final weight of the larvae to assess antifeedant effects and growth inhibition.